

Application Note: 2-Methylmorpholine-3-carboxamide Hydrochloride in Asymmetric Synthesis

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Compound of Interest

Compound Name: 2-Methylmorpholine-3-carboxamide hydrochloride

Cat. No.: B13238532

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Executive Summary

2-Methylmorpholine-3-carboxamide hydrochloride (CAS: Var. based on stereoisomer, e.g., (2R,3S)) is a privileged chiral building block in medicinal chemistry. It serves as a critical scaffold in the synthesis of Tachykinin Receptor Antagonists (specifically NK1 and Prokineticin receptor modulators) and is increasingly utilized in the design of conformationally restricted peptidomimetics.

This guide details the application of this compound in asymmetric synthesis, focusing on two vectors:

- Synthesis of the Core: Protocols for accessing the enantiopure scaffold via Rh-catalyzed asymmetric hydrogenation.
- Derivatization: Best practices for coupling the HCl salt into larger drug pharmacophores without racemization.

Chemical Identity & Properties

Property	Description
Compound Name	2-Methylmorpholine-3-carboxamide hydrochloride
Core Structure	Six-membered morpholine ring with vicinal methyl (C2) and carboxamide (C3) substitution.
Stereochemistry	Two chiral centers. ^{[1][2][3]} The (2R,3S) and (2S,3R)cis-isomers are the most biologically relevant for receptor binding.
Physical State	White to off-white crystalline solid (HCl salt).
Solubility	Highly soluble in water, MeOH, DMSO. Poor solubility in non-polar solvents (Hexane, Et ₂ O).
pKa	~8.5 (Morpholine nitrogen).
Stability	Hygroscopic. Stable under standard storage conditions (-20°C recommended for long term).

Core Application: Asymmetric Synthesis of the Scaffold

While the compound is commercially available, high-value asymmetric synthesis often requires de novo construction to access specific non-natural stereoisomers or isotopologues. The most robust modern method involves the Asymmetric Hydrogenation of Dehydromorpholines.

Mechanistic Insight: Rh-Catalyzed Hydrogenation

The synthesis relies on the kinetic resolution or enantioselective hydrogenation of a tetrasubstituted enamide precursor. Using a Rhodium(I) catalyst with a chiral bisphosphine ligand (e.g., DuPhos or Josiphos type), the C2-C3 double bond is reduced with high facial selectivity.

- Stereocontrol: The ligand geometry dictates the approach of H₂, establishing the C2 methyl and C3 carboxamide stereocenters simultaneously.

- **Atom Economy:** This route is superior to classical resolution of racemates or chiral pool synthesis from Threonine, which often suffers from low yields during cyclization.

Emerging Trend: Organocatalysis

Recent studies indicate that morpholine-3-carboxylic acid derivatives can function as organocatalysts in Michael additions, similar to proline. The secondary amine activates aldehydes via enamine formation, while the amide/acid moiety directs the electrophile via hydrogen bonding.

Experimental Protocols

Protocol A: Asymmetric Synthesis via Rh-Catalyzed Hydrogenation

Target: (2R,3S)-2-Methylmorpholine-3-carboxamide

Reagents:

- Substrate: 2-Methyl-3-carbamoyl-3,4-dihydro-2H-1,4-oxazine (Dehydromorpholine precursor).
- Catalyst: $[\text{Rh}(\text{COD})_2]\text{BF}_4$ (1.0 mol%).
- Ligand: (R,R)-Me-DuPhos (1.1 mol%).
- Solvent: Degassed Methanol (MeOH).
- Gas: Hydrogen (H_2), 99.999%.

Step-by-Step Methodology:

- **Catalyst Preparation:** In a glovebox (N_2 atmosphere), mix $[\text{Rh}(\text{COD})_2]\text{BF}_4$ and (R,R)-Me-DuPhos in MeOH (2 mL) and stir for 15 min until the solution turns orange-red (active catalyst complex).
- **Reaction Setup:** Dissolve the dehydromorpholine substrate (1.0 mmol) in MeOH (5 mL) in a stainless steel autoclave equipped with a glass liner.

- Injection: Add the catalyst solution to the substrate solution via syringe filter to remove any particulates.
- Hydrogenation: Seal the autoclave. Purge with H₂ (3 cycles at 5 bar). Pressurize to 30 bar (435 psi).
- Execution: Stir at room temperature (25°C) for 12 hours.
- Workup: Vent the H₂ carefully. Concentrate the solvent under reduced pressure.
- Purification: The crude product is typically >95% ee. Purify via flash chromatography (DCM/MeOH 9:1) or recrystallize as the HCl salt by adding 4M HCl in dioxane.

Critical Control Point: Oxygen poisons the Rh-catalyst. Strict anaerobic conditions are required during catalyst preparation.

Protocol B: Stereoselective Amide Coupling (Drug Assembly)

Context: Coupling the HCl salt to a carboxylic acid pharmacophore without epimerizing the C3 center.

Reagents:

- Amine: 2-Methylmorpholine-3-carboxamide HCl (1.0 equiv).
- Acid: Target Carboxylic Acid (1.1 equiv).
- Coupling Agent: HATU (1.2 equiv) or COMU.
- Base: Diisopropylethylamine (DIPEA, 3.0 equiv).
- Solvent: DMF (anhydrous).

Step-by-Step Methodology:

- Activation: Dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration) at 0°C. Stir for 5 minutes.

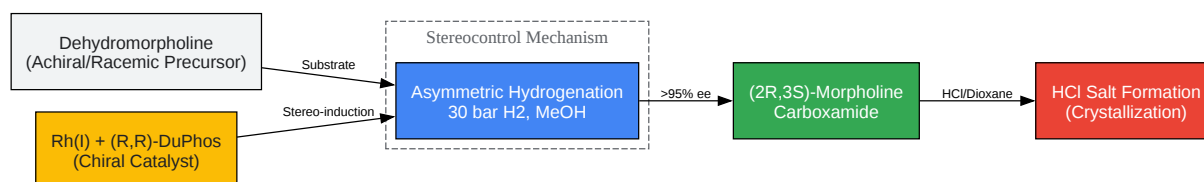
- Salt Neutralization: In a separate vial, suspend the Morpholine HCl salt in DMF and add 2.0 equiv of DIPEA. Sonicate briefly to ensure dissolution.
- Addition: Add the amine solution dropwise to the activated acid mixture. Add the remaining 1.0 equiv of DIPEA.
- Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS.
- Quench: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water, and brine.
- Isolation: Dry over Na₂SO₄ and concentrate.

Why this works: HATU is chosen over EDC/HOBt because it minimizes oxazolone formation (a primary pathway for racemization at the alpha-carbon of the acid component, though here we protect the morpholine's chirality). The low temperature addition prevents base-catalyzed epimerization of the morpholine C3 center.

Visualizations

Diagram 1: Asymmetric Hydrogenation Workflow

This diagram illustrates the flow from the unsaturated precursor to the chiral salt, highlighting the stereodetermining step.

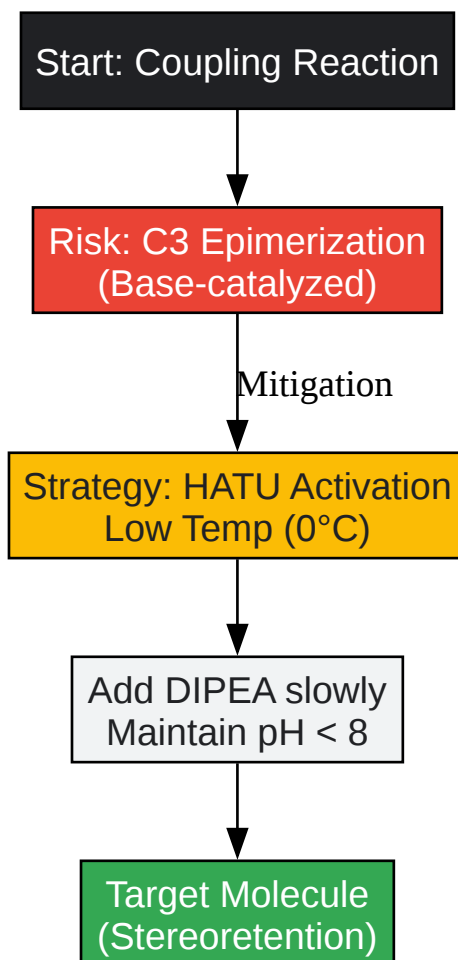


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Caption: Workflow for the Rh-catalyzed asymmetric synthesis of the (2R,3S) scaffold.

Diagram 2: Coupling Logic & Risk Mitigation

Visualizing the decision process for coupling to avoid racemization.



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Caption: Strategic control points to prevent racemization during amide coupling.

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